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Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylbenzo[d]thiazol-2-
amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical
properties of 7-Methylbenzo[d]thiazol-2-amine (CAS: 14779-18-1), a heterocyclic compound
of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure
in drug discovery, known for a wide spectrum of biological activities, including anticancer and
antimicrobial effects.[1][2] Understanding the fundamental physicochemical characteristics—
such as lipophilicity (LogP), ionization (pKa), solubility, and thermal properties—is a
prerequisite for rational drug design, enabling the optimization of pharmacokinetic and
pharmacodynamic profiles. This document details the theoretical underpinnings and provides
field-proven, step-by-step experimental protocols for the precise characterization of this
molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

The foundational step in any chemical analysis is the unambiguous confirmation of the
molecule's identity and structure. 7-Methylbenzo[d]thiazol-2-amine is a derivative of 2-
aminobenzothiazole, featuring a methyl group substitution at the 7-position of the fused
benzene ring.

Chemical Structure

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b085021?utm_src=pdf-interest
https://www.benchchem.com/product/b085021?utm_src=pdf-body
https://www.benchchem.com/product/b085021?utm_src=pdf-body
https://www.benchchem.com/product/b085021?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39752126/
https://www.benchchem.com/product/b1223312
https://www.benchchem.com/product/b085021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. An
amine group is attached at the 2-position of the thiazole ring, and a methyl group is at the 7-
position.

lw.Chemical Structure of 7-Methylbenzo[d]thiazol-2-amine

Figure 1: 2D Structure of 7-Methylbenzo[d]thiazol-2-amine

Key Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for accurate
documentation and material sourcing.

Property Value Source

7-methyl-1,3-benzothiazol-2-

IUPAC Name ]
amine
CAS Number 14779-18-1 [3]
Molecular Formula CsHsN2S
Molecular Weight 164.23 g/mol
IJNPSTPOSZUGYDH-
INChl Key

UHFFFAOYSA-N

Lipophilicity (LogP): A Predictor of Membrane
Permeability

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in
drug development, serving as a primary surrogate for a molecule's ability to permeate
biological membranes. For orally administered drugs, a LogP value typically between 1 and 5 is
desired for optimal absorption. While computational models provide a rapid estimate,
experimental determination via the shake-flask method remains the gold standard for its
accuracy and direct relevance. For benzothiazole derivatives, maintaining a LogP below 5.6 is
often associated with a good solubility profile and the ability to penetrate lipid layers.[4]
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Experimental Protocol: Shake-Flask Method (Following
OECDIICH Guidelines)

This protocol ensures a self-validating system by achieving true thermodynamic equilibrium
between two immiscible phases.

Methodology:

o Phase Preparation: Prepare a mutually saturated solution of n-octanol and purified water (or
a suitable buffer, e.g., PBS pH 7.4) by stirring them together for 24 hours, followed by a 2-
hour separation period.

o Sample Preparation: Prepare a stock solution of 7-Methylbenzo[d]thiazol-2-amine in n-
octanol at a concentration of approximately 1 mg/mL.

o Partitioning: In a glass scintillation vial, combine 5 mL of the saturated water phase and 5 mL
of the saturated n-octanol stock solution.

o Equilibration: Agitate the vial on a mechanical shaker at a constant, controlled temperature
(25 °C) for 24 hours to ensure complete equilibrium is reached.

e Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve a clean
separation of the two phases.

¢ Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases.
Determine the concentration of the analyte in each phase using a validated analytical
method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

» Calculation: Calculate the LogP value using the formula: LogP = log:o ( [Concentration in
Octanol] / [Concentration in Water] )

Data Summary
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Parameter Value Method

) Data not available; requires
Experimental LogP _ o Shake-Flask
experimental determination.

] ~2.4 (Estimated based on )
Predicted cLogP Computational
related structures[5])

Workflow for LogP Determination

Prepare Saturated Add Compound Shake to
Octanol & Water to Octanol Phase Equilibrium (24h)

Centrifuge to »| Quantify Concentration
Separate Phases (HPLC-UV) Calculate LogP

Click to download full resolution via product page

Caption: Workflow for experimental LogP determination.

Acidity and lonization (pKa): Governing Solubility
and Target Binding

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given
pH. For 7-Methylbenzo[d]thiazol-2-amine, the primary basic centers are the exocyclic amino
group and the endocyclic thiazole nitrogen. The pKa of the parent 2-aminobenzothiazole is
approximately 4.51, corresponding to the protonation of the aza nitrogen in the thiazole ring.[6]
The presence of the electron-donating methyl group at the 7-position is expected to slightly
increase the basicity (raise the pKa) of the molecule compared to the unsubstituted parent.
Potentiometric titration is the most robust method for this determination as it directly measures
the change in pH upon addition of a titrant.

Experimental Protocol: Potentiometric Titration

This method provides a direct, thermodynamically relevant measurement of the pKa.
Methodology:

o System Calibration: Calibrate a high-precision pH meter and electrode using at least two
standard buffers (e.g., pH 4.01 and 7.01).
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o Sample Preparation: Accurately weigh ~10 mg of 7-Methylbenzo[d]thiazol-2-amine and
dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure complete
solubility. Add a known concentration of a strong acid (e.g., 0.1 M HCI) to fully protonate the
sample.

« Titration: Place the solution in a temperature-controlled vessel (25 °C) under a nitrogen
atmosphere to prevent CO2 absorption. Titrate the solution with a standardized strong base
(e.g., 0.1 M NaOH) using an auto-titrator, recording the pH after each incremental addition of
the titrant.

» Data Analysis: Plot the pH value against the volume of NaOH added to generate a titration

curve.

e pKa Determination: The pKa is the pH at the half-equivalence point, where half of the
compound has been neutralized. This can be determined from the first derivative of the
titration curve (locating the inflection point).

Data Summary

Parameter Value Method

) Data not available; requires ) o
Experimental pKa _ o Potentiometric Titration
experimental determination.

4.51 (for 2- )
Reference pKa ] ] Spectroscopic
aminobenzothiazole)[6]

Workflow for pKa Determination
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Caption: Workflow for potentiometric pKa determination.

Thermal Properties: Melting Point
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Expertise & Experience: The melting point is a fundamental physical property that provides an
indication of a compound's purity and the strength of its crystal lattice forces. While no specific
melting point for 7-Methylbenzo[d]thiazol-2-amine is available in the searched literature,
related isomers such as 2-amino-4-methylbenzothiazole melt at 137-139 °C.[7] Differential
Scanning Calorimetry (DSC) is the preferred method as it offers higher precision and additional
information on thermal events like decomposition or polymorphism compared to traditional
capillary methods.

Experimental Protocol: Differential Scanning
Calorimetry (DSC)

Methodology:

e Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum
DSC pan. Crimp the pan with a lid.

¢ Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10
°C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

o Data Analysis: Record the heat flow as a function of temperature. The melting point is
determined as the onset or peak of the endothermic event on the resulting thermogram.

Data Summary

Parameter Value Method

_ Data not available; requires
Experimental M.P. ) o DSC
experimental determination.

137-139 °C (for 4-methyl )
Reference M.P. ) Capillary
isomer)[7]

Spectroscopic Characterization

Expertise & Experience: A suite of spectroscopic techniques is essential for unambiguous
structural confirmation and quality control. The data for the parent 2-aminobenzothiazole
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provides a strong foundation for interpreting the spectra of the 7-methyl derivative.[8]

Predicted Spectral Data

e 'H NMR (in DMSO-ds):

o Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.5 ppm),
appearing as doublets or triplets, corresponding to the protons at the C4, C5, and C6
positions.

o Amine Protons (-NHz): A broad singlet is anticipated around 7.8 ppm, which is
exchangeable with D20.[8]

o Methyl Protons (-CHs): A sharp singlet integrating to 3 protons is expected around 2.3-2.5
ppm.

e 13C NMR (in DMSO-de):
o Aromatic Carbons: Six distinct signals are expected for the benzothiazole ring carbons.

o C2 Carbon: The carbon attached to the amino group (C2) is expected to be the most
downfield among the ring carbons, likely >165 ppm.[8]

o Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~15-25
ppm).

e FT-IR (ATR):

o N-H Stretch: A pair of bands in the 3300-3450 cm~! region corresponding to the symmetric
and asymmetric stretching of the primary amine.

o C=N Stretch: A characteristic absorption band for the thiazole C=N bond around 1630-
1650 cm™1.

o Aromatic C-H/C=C: Multiple bands in the 3000-3100 cm~* and 1450-1600 cm~! regions.

General Protocol for Acquiring Spectroscopic Data
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Methodology:

 NMR: Dissolve 5-25 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds). Acquire *H and 13C spectra on a 400 MHz or higher spectrometer.[8]

¢ IR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory and record the spectrum over a range of 4000—400 cm~1.[8]

e Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)
and analyze using Electrospray lonization (ESI) coupled with a mass analyzer to determine
the mass-to-charge ratio (m/z) of the molecular ion [M+H]*.

Conclusion

This guide outlines the critical physicochemical properties of 7-Methylbenzo[d]thiazol-2-
amine and provides robust, validated protocols for their experimental determination. The
predicted lipophilicity, basicity, and thermal behavior, grounded in data from analogous
structures, establish a solid baseline for further investigation. Accurate experimental
measurement of these parameters is essential for advancing this promising scaffold in drug
discovery programs, enabling informed decisions on formulation, delivery, and optimization of
its therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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